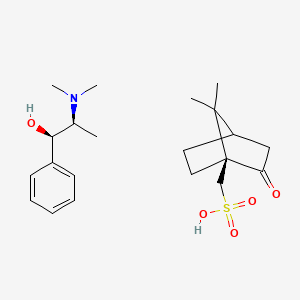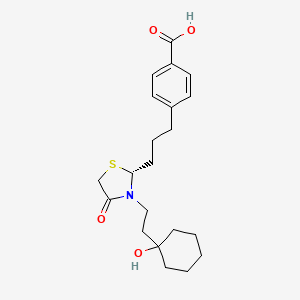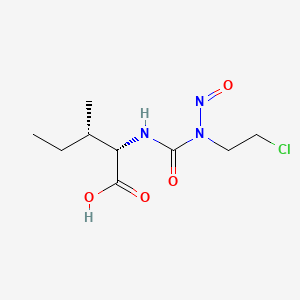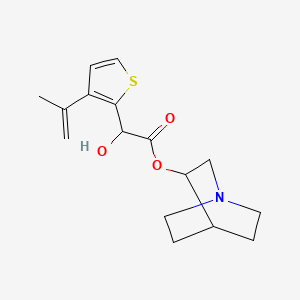
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 3-quinuclidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate is a complex organic compound with the molecular formula C16H21NO3S It contains a quinuclidine ring, a thienyl group, and an isopropenyl glycolate moiety
Métodos De Preparación
The synthesis of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves multiple steps, including the formation of the quinuclidine ring, the introduction of the thienyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
3-Quinuclidyl-2-thienyl(isopropenyl)glycolate can be compared to other compounds with similar structural features, such as:
Quinoline derivatives: These compounds share the quinuclidine ring and have applications in medicinal chemistry.
Thienyl-containing compounds: Similar to 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate, these compounds have a thienyl group and are used in various chemical and biological studies.
Isopropenyl glycolate derivatives: These compounds share the isopropenyl glycolate moiety and are used in the synthesis of complex organic molecules.
Propiedades
Número CAS |
102367-39-5 |
|---|---|
Fórmula molecular |
C16H21NO3S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(3-prop-1-en-2-ylthiophen-2-yl)acetate |
InChI |
InChI=1S/C16H21NO3S/c1-10(2)12-5-8-21-15(12)14(18)16(19)20-13-9-17-6-3-11(13)4-7-17/h5,8,11,13-14,18H,1,3-4,6-7,9H2,2H3 |
Clave InChI |
XNSVDTZPCHJQSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(SC=C1)C(C(=O)OC2CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


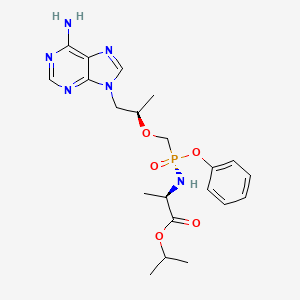

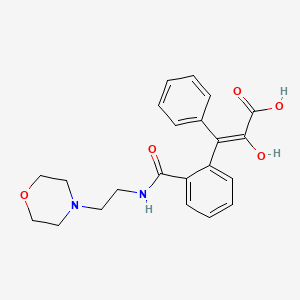


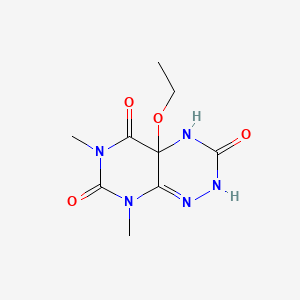

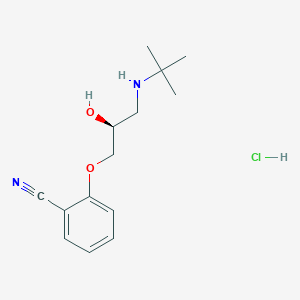
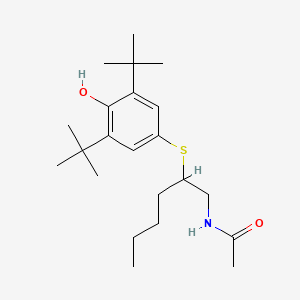
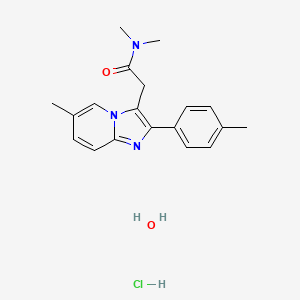
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
